3-(Prop-2-ynyl)oxetan-3-ol

Bioisosterism Physicochemical properties Drug design

3-(Prop-2-ynyl)oxetan-3-ol (CAS 1354550-84-7), molecular formula C6H8O2 and molecular weight 112.13 g/mol, is a 3,3-disubstituted oxetane featuring a tertiary hydroxyl group and a terminal propargyl (prop-2-ynyl) moiety. The compound belongs to the class of oxetan-3-ol derivatives that have been validated as bioisosteric replacements for carboxylic acid and carbonyl functionalities in medicinal chemistry, offering a combination of the oxetane ring's conformational and physicochemical benefits with an alkyne handle amenable to copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry.

Molecular Formula C6H8O2
Molecular Weight 112.13 g/mol
CAS No. 1354550-84-7
Cat. No. B1442855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Prop-2-ynyl)oxetan-3-ol
CAS1354550-84-7
Molecular FormulaC6H8O2
Molecular Weight112.13 g/mol
Structural Identifiers
SMILESC#CCC1(COC1)O
InChIInChI=1S/C6H8O2/c1-2-3-6(7)4-8-5-6/h1,7H,3-5H2
InChIKeyNUVJUOZKDXUTIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Prop-2-ynyl)oxetan-3-ol (CAS 1354550-84-7) – Procurement-Grade Oxetane-Alkyne Building Block for Bioisosteric Replacement


3-(Prop-2-ynyl)oxetan-3-ol (CAS 1354550-84-7), molecular formula C6H8O2 and molecular weight 112.13 g/mol, is a 3,3-disubstituted oxetane featuring a tertiary hydroxyl group and a terminal propargyl (prop-2-ynyl) moiety . The compound belongs to the class of oxetan-3-ol derivatives that have been validated as bioisosteric replacements for carboxylic acid and carbonyl functionalities in medicinal chemistry, offering a combination of the oxetane ring's conformational and physicochemical benefits with an alkyne handle amenable to copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry [1].

3-(Prop-2-ynyl)oxetan-3-ol: Why In-Class Oxetane Analogs Cannot Be Interchanged Without Functional Compromise


Procurement specialists and medicinal chemists cannot assume interchangeability among 3-substituted oxetane building blocks, as the specific substituent at the 3-position governs the compound's physicochemical profile and synthetic utility. Unlike simpler oxetan-3-ol (unsubstituted) or 3-methyloxetan-3-ol, the prop-2-ynyl (propargyl) group in 3-(Prop-2-ynyl)oxetan-3-ol provides a terminal alkyne that enables modular diversification via click chemistry—a capability absent in alkyl- or aryl-substituted oxetan-3-ols [1]. Furthermore, the combination of a tertiary alcohol and a strained oxetane ring establishes distinct pKa and LogD characteristics that directly influence the compound's suitability as a carboxylic acid bioisostere in lead optimization campaigns. Selecting a different 3-substituted oxetane without the propargyl handle would necessitate additional synthetic steps to install orthogonal reactivity, increasing both development timelines and procurement costs [2].

Quantitative Differentiation of 3-(Prop-2-ynyl)oxetan-3-ol: Head-to-Head Physicochemical and Synthetic Utility Data


pKa Reduction Relative to Carboxylic Acid Bioisostere Baseline Enables Enhanced Membrane Permeability

As an oxetan-3-ol derivative, 3-(Prop-2-ynyl)oxetan-3-ol shares the core scaffold that demonstrates a significantly elevated pKa relative to carboxylic acids, thereby reducing the fraction of ionized species at physiological pH and improving passive membrane permeability. The oxetan-3-ol moiety exhibits a pKa of approximately 13–14 [1] compared to typical aliphatic carboxylic acids (pKa ~4–5) and ibuprofen (pKa = 4.42) [1]. This 8–10 log unit increase in pKa translates to a neutral fraction >99.9% at pH 7.4, versus <0.1% for carboxylic acids, providing a quantifiable advantage for blood-brain barrier penetration and oral absorption.

Bioisosterism Physicochemical properties Drug design

PAMPA Permeability Advantage Over Carboxylic Acid Baseline: Neutral Fraction Translates to Measurable Flux

The oxetan-3-ol class, which includes 3-(Prop-2-ynyl)oxetan-3-ol, demonstrates a PAMPA (Parallel Artificial Membrane Permeability Assay) permeability of 79 × 10⁻⁶ cm/s [1], compared to the corresponding carboxylic acid derivative (ibuprofen) which shows no detectable permeability (0 × 10⁻⁶ cm/s) under the same assay conditions [1]. This represents a functional improvement from negligible permeability to measurable flux, directly attributable to the reduced ionization conferred by the oxetan-3-ol moiety.

Permeability ADME PAMPA assay

Lipophilicity Reduction vs. Carboxylic Acids Supports Favorable Drug-Likeness Profile

The oxetan-3-ol scaffold exhibits a LogD7.4 of 1.24 [1], approximately 0.9 log units lower than ibuprofen (LogD7.4 = 2.13) [1]. This reduction in lipophilicity is desirable for drug-like space, as it decreases the risk of hERG channel blockade, phospholipidosis, and promiscuous off-target binding while maintaining permeability advantages. The computed LogP for 3-(Prop-2-ynyl)oxetan-3-ol is -0.229 , further underscoring its polar character relative to carboxylic acid-containing analogs.

Lipophilicity LogD Drug-likeness

Topological Polar Surface Area (TPSA) of 29.46 Ų Conforms to CNS Drug-Like Space Guidelines

3-(Prop-2-ynyl)oxetan-3-ol exhibits a Topological Polar Surface Area (TPSA) of 29.46 Ų . This value falls below the widely accepted CNS drug-likeness threshold of <60–70 Ų [1] and is comparable to other CNS-penetrant fragments. In contrast, carboxylic acid-containing bioisostere precursors typically exhibit TPSA values exceeding 60 Ų due to the additional polar surface contributed by the carboxylate moiety, which can limit passive CNS penetration.

TPSA CNS drug design Physicochemical properties

Alkyne-Functionalized Oxetanes Enable High-Yield Asymmetric γ-Amino Alcohol Synthesis Not Accessible with Alkyl- or Aryl-Substituted Analogs

Alkyne-functionalized oxetanes, including 3-(Prop-2-ynyl)oxetan-3-ol, serve as privileged substrates in Cu-catalyzed asymmetric synthesis of γ-amino alcohols featuring tetrasubstituted tertiary stereocenters. Control experiments demonstrate that these oxetane precursors provide superior yields and asymmetric induction levels compared to alternative substrates [1]. This reactivity is inaccessible to 3-alkyl- or 3-aryl-substituted oxetan-3-ols lacking a terminal alkyne, which require additional functionalization steps to achieve similar diversification.

Click chemistry Asymmetric synthesis Chiral building blocks

Procurement-Grade Purity Specifications: ≥95% to 97% Across Multiple Qualified Suppliers

3-(Prop-2-ynyl)oxetan-3-ol is commercially available with verified purity specifications of ≥95% to 97% from multiple qualified vendors, including Matrix Scientific (95%), ChemScene (95+%), Aladdin Scientific (97%), and Chemicell (≥95%) [1]. These purity levels are suitable for direct use in medicinal chemistry synthesis and lead optimization without additional purification. In contrast, many closely related 3-substituted oxetanes with alternative substitution patterns are available only as custom synthesis requests with longer lead times and unverified purity specifications.

Purity specification Procurement Quality control

Validated Application Scenarios for 3-(Prop-2-ynyl)oxetan-3-ol Based on Quantitative Evidence


Carboxylic Acid Bioisostere Replacement in CNS Drug Discovery

Utilize 3-(Prop-2-ynyl)oxetan-3-ol as a building block to replace carboxylic acid moieties in CNS-targeted lead compounds. The oxetan-3-ol scaffold provides a pKa shift of +8 to +10 log units relative to carboxylic acids [1], eliminating ionization at physiological pH and enabling measurable PAMPA permeability (79 × 10⁻⁶ cm/s) compared to undetectable permeability of carboxylic acid controls [1]. Combined with a TPSA of 29.46 Ų—well below the CNS drug-like threshold of 60–70 Ų—this building block is specifically suited for programs where BBB penetration is a primary optimization goal .

Click Chemistry-Enabled Modular Library Synthesis

Employ the terminal propargyl group of 3-(Prop-2-ynyl)oxetan-3-ol as a CuAAC click chemistry handle for rapid diversification of oxetane-containing compound libraries. This alkyne-functionalized oxetane serves as a privileged substrate for Cu-catalyzed asymmetric synthesis of γ-amino alcohols with tetrasubstituted tertiary stereocenters [1]. The orthogonal reactivity of the alkyne handle enables late-stage functionalization without perturbing the oxetane ring, a capability unavailable in 3-alkyl- or 3-aryl-substituted oxetane analogs [1].

Lead Optimization of Anti-inflammatory Scaffolds Derived from Ibuprofen

Apply 3-(Prop-2-ynyl)oxetan-3-ol in the synthesis of oxetane-containing ibuprofen derivatives targeting dual cyclooxygenase and lipoxygenase inhibition. The oxetan-3-ol core has been validated in the synthesis and evaluation of ibuprofen-derived bioisosteres for inhibition of eicosanoid biosynthesis in vitro [1]. The LogD reduction (ΔLogD7.4 = -0.89 relative to ibuprofen) provides a favorable lipophilicity profile while retaining target engagement potential [1].

Fragment-Based Drug Discovery with Pre-validated Physicochemical Properties

Incorporate 3-(Prop-2-ynyl)oxetan-3-ol into fragment libraries where pre-characterized physicochemical parameters reduce downstream optimization burden. The compound offers defined LogP (-0.229) and TPSA (29.46 Ų) values [1], established commercial purity specifications (≥95–97%) , and documented storage stability under inert atmosphere at 4°C . These parameters enable medicinal chemists to select this fragment with confidence in its developability profile from the outset of a program.

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